molecular formula C14H19NO3 B7474553 (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone

(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7474553
M. Wt: 249.30 g/mol
InChI Key: NEKHKQLYOAKMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 2005. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. By activating these receptors, (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can modulate these processes and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to produce a wide range of biochemical and physiological effects on the body. These include analgesic, anti-inflammatory, antiemetic, anxiolytic, and antipsychotic effects. It has also been shown to modulate immune function and to have potential therapeutic applications in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of these receptors on various physiological processes. However, the use of (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is limited by its high toxicity and potential for abuse. It is important to take appropriate precautions when handling this compound and to use it only in a controlled environment.

Future Directions

There are many potential future directions for research on (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and the endocannabinoid system. One area of interest is the development of more selective and potent agonists and antagonists of the CB1 and CB2 receptors, which could have important therapeutic applications. Other areas of interest include the investigation of the role of the endocannabinoid system in various diseases and conditions, and the development of new drugs and treatments based on this system.

Synthesis Methods

(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is typically synthesized through a multi-step process involving the reaction of 2-ethylphenol with 4-piperidone, followed by a series of chemical modifications to produce the final product. The synthesis of (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is complex and requires specialized equipment and expertise.

Scientific Research Applications

(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and can be used to investigate the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

(2-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13-6-4-3-5-12(13)14(17)15-9-7-11(16)8-10-15/h3-6,11,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKHKQLYOAKMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone

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